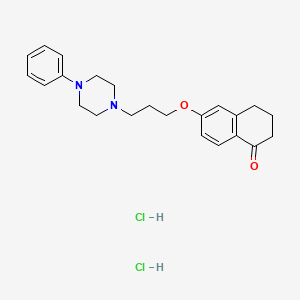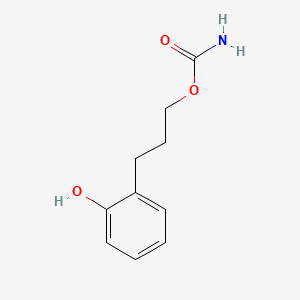![molecular formula C13H12N4O2 B13789138 5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features an imidazo-pyridazine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one typically involves the condensation of 2,3-diaminopyridine with various carboxylic acids or their derivatives. One common method involves the use of microwave-assisted heating to facilitate the condensation reaction, which can yield the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from commercially available precursors such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. These precursors undergo nucleophilic substitution followed by reduction to form the necessary 2,3-diaminopyridine intermediate .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of phase transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets within cells. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various cellular pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms within the ring.
Imidazo[4,5-c]pyridine: Another isomer with different biological activities.
Pyridazinone: A related compound with a pyridazine core, known for its cardiovascular and anti-inflammatory properties.
Uniqueness
5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one is unique due to its specific substitution pattern and the presence of a benzyloxymethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H12N4O2 |
|---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
5-(phenylmethoxymethyl)-1H-imidazo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C13H12N4O2/c18-13-12-11(14-8-15-12)6-16-17(13)9-19-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15) |
InChI-Schlüssel |
MAJRKXRECIWBPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCN2C(=O)C3=C(C=N2)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)











